Cas no 1090781-15-9 (N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1090781-15-9x500.png)
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- EN300-26595426
- N-[3-(1H-benzimidazol-2-yl)propyl]-2-methylsulfanylpyridine-3-carboxamide
- AKOS033699856
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide
- 1090781-15-9
- Z196821152
-
- インチ: 1S/C17H18N4OS/c1-23-17-12(6-4-11-19-17)16(22)18-10-5-9-15-20-13-7-2-3-8-14(13)21-15/h2-4,6-8,11H,5,9-10H2,1H3,(H,18,22)(H,20,21)
- InChIKey: UCFUKJNDJVHYBA-UHFFFAOYSA-N
- SMILES: S(C)C1C(=CC=CN=1)C(NCCCC1=NC2C=CC=CC=2N1)=O
計算された属性
- 精确分子量: 326.12013238g/mol
- 同位素质量: 326.12013238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 23
- 回転可能化学結合数: 6
- 複雑さ: 395
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96Ų
- XLogP3: 2.9
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26595426-0.05g |
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1090781-15-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamideに関する追加情報
Comprehensive Overview of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 1090781-15-9)
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 1090781-15-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. The compound belongs to the class of benzimidazole derivatives, which are widely studied for their diverse biological activities. Its molecular structure combines a benzimidazole core with a pyridine-3-carboxamide moiety, linked via a propyl chain, and a methylsulfanyl group, making it a subject of interest for drug discovery and development.
In recent years, the demand for heterocyclic compounds like N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide has surged, driven by their relevance in medicinal chemistry and biotechnology. Researchers are particularly intrigued by its potential as a kinase inhibitor or receptor modulator, given the prevalence of similar structures in FDA-approved drugs. The compound's CAS No. 1090781-15-9 is frequently searched in scientific databases, reflecting its growing importance in academic and industrial labs.
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves multi-step organic reactions, including condensation and functional group transformations. Its methylsulfanyl group enhances lipophilicity, which is critical for membrane permeability in drug candidates. This property aligns with current trends in drug design, where researchers prioritize compounds with balanced solubility and bioavailability. The compound's benzimidazole scaffold also contributes to its stability under physiological conditions, a key factor in preclinical studies.
From an SEO perspective, queries related to "benzimidazole derivatives," "pyridine-3-carboxamide synthesis," and "CAS 1090781-15-9 applications" are trending in scientific search engines. These keywords highlight the compound's relevance to cancer research, neurodegenerative diseases, and antiviral therapies, which are hot topics in 2024. Notably, the compound's structural analogs have shown promise in targeting protein-protein interactions, a frontier in precision medicine.
In summary, N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 1090781-15-9) represents a versatile building block in modern pharmaceutical chemistry. Its design leverages the therapeutic potential of heterocyclic frameworks, addressing contemporary challenges in drug delivery and targeted therapy. As research progresses, this compound is poised to play a pivotal role in advancing small-molecule therapeutics and biomarker discovery.
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